Methyl 2,3-dimethoxy-5-methylbenzoate

Ubiquinone SAR Mitochondrial electron transport Succinate-ubiquinone reductase

Synthesizing ubiquinone analogs (CoQ10, idebenone) requires the exact 2,3-dimethoxy-5-methyl substitution pattern. Regioisomers or demethylated variants abolish electron-transfer activity. This methyl ester provides a stable, non-redox-active precursor for CoQ0 synthesis and CYP199A4 substrate studies. - **Critical scaffold**: 2,3-dimethoxy for electron transfer; 5-methyl for enzyme recognition - **Key applications**: CoQ0 precursor, idebenone side-chain introduction, [11C]-PET tracer intermediates - **Supply**: Consistent purity for multi-step synthesis

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 38768-69-3
Cat. No. B12092462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dimethoxy-5-methylbenzoate
CAS38768-69-3
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)OC)C(=O)OC
InChIInChI=1S/C11H14O4/c1-7-5-8(11(12)15-4)10(14-3)9(6-7)13-2/h5-6H,1-4H3
InChIKeyVQZMLDYFBNUTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dimethoxy-5-methylbenzoate: Ubiquinone-Core Building Block


Methyl 2,3-dimethoxy-5-methylbenzoate (CAS 38768-69-3) is a tri-substituted aromatic methyl ester with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol [1]. Its defining structural feature is the 2,3-dimethoxy-5-methyl substitution pattern on the benzene ring, which precisely replicates the aromatic nucleus of the ubiquinone (coenzyme Q) family of mitochondrial electron carriers [2]. This compound belongs to the class of multi-functionalized benzoate esters and is primarily valued as a stable, storable synthetic intermediate that can be elaborated into coenzyme Q0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone, CAS 605-94-7), idebenone, and other quinone-based pharmacologically active agents [3]. The compound carries an XLogP3 of 2.1, a topological polar surface area of 44.8 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors, conferring favorable organic solubility and membrane permeability relative to its free acid counterpart [1].

Why Regioisomeric Analogs Cannot Replace This Compound


In-class substitution of methyl 2,3-dimethoxy-5-methylbenzoate with a regioisomeric dimethoxybenzoate (e.g., 2,4-, 2,5-, or 3,4-dimethoxy substitution patterns) or with an analog lacking the 5-methyl group is not feasible for applications targeting the ubiquinone pharmacophore. The 2,3-dimethoxy arrangement is a strict structural determinant of electron-transfer activity: replacing the 3-methoxy group with hydrogen completely abolishes electron-acceptor function in succinate-ubiquinone reductase, while loss of the 2-methoxy decreases activity by approximately 70% [1]. Furthermore, the 5-methyl group is universally conserved across all natural ubiquinones (CoQ0 through CoQ10) and is required for proper molecular recognition by ubiquinone biosynthetic enzymes [2]. Regioisomers lacking this precise 2,3-dimethoxy-5-methyl topology, or the free carboxylic acid form, cannot serve as direct precursors to the ubiquinone quinone core without additional, yield-compromising synthetic steps [3]. This substitution pattern specificity creates an irreplaceable requirement for methyl 2,3-dimethoxy-5-methylbenzoate in any synthetic route where the integrity of the aromatic ring substitution must be preserved to elaborate the ubiquinone nucleus.

Product-Specific Differentiation Evidence


2,3-Dimethoxy Arrangement in Ubiquinone Electron-Transfer Activity

In the ubiquinone series, the 2,3-dimethoxy substitution pattern is non-negotiable for electron-acceptor activity. Gu et al. (1990) systematically compared ubiquinone derivatives with a decyl side-chain at the 6-position and varying substituents at positions 2, 3, and 5, using 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone as the reference standard [1]. The target compound methyl 2,3-dimethoxy-5-methylbenzoate bears the identical 2,3-dimethoxy-5-methyl aromatic substitution pattern, positioning it as the direct synthetic precursor to this active pharmacophore [1].

Ubiquinone SAR Mitochondrial electron transport Succinate-ubiquinone reductase

5-Methyl Group and Lipophilicity vs. Des-Methyl Analog

The 5-methyl substituent on methyl 2,3-dimethoxy-5-methylbenzoate (CAS 38768-69-3) modestly but consistently increases calculated lipophilicity relative to its des-methyl analog methyl 2,3-dimethoxybenzoate (CAS 2150-42-7). PubChem reports an XLogP3 of 2.1 for the 5-methyl compound [1], while The Good Scents Company and experimental measurements report an XLogP3 of approximately 2.0 (estimated) and measured LogP of 1.49–1.69 for the des-methyl analog [2]. This increase in lipophilicity, though numerically small, can affect partitioning behavior in biphasic reaction systems and membrane permeability in cellular assays. The presence of the 5-methyl group, however, does not introduce a para-methoxy substituent, meaning the compound retains resistance to CYP199A4-mediated oxidative demethylation. Coleman et al. (2015) demonstrated that CYP199A4 selectively demethylates methoxy groups para to the carboxyl moiety, while ortho and meta methoxy groups are poor substrates; dimethoxybenzoic acids with additional methoxy substituents show reduced substrate binding affinity compared to 4-methoxybenzoic acid [3].

Lipophilicity XLogP3 Methyl benzoate physicochemical properties CYP199A4 substrate selectivity

Methyl Ester for Versatile Downstream Functionalization

Methyl 2,3-dimethoxy-5-methylbenzoate serves as a protected, non-ionizable form of the corresponding benzoic acid, enabling direct use in reactions incompatible with free carboxylic acids (e.g., LiAlH4 reduction to benzyl alcohol, Grignard additions, or Friedel-Crafts acylations). Occhipinti et al. (2010) demonstrated a switchable oxidation process starting from 1,2,3-trimethoxy-5-methylbenzene that yields coenzyme Q0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone) in 88% isolated yield via a telescoped two-step protocol [1]. The methyl ester form of the benzoate intermediate can be hydrolyzed to the free acid under mild basic conditions (K2CO3/MeOH) or reduced to the benzyl alcohol with LiAlH4, providing orthogonal synthetic handles not available in the quinone form directly . In contrast, the free acid 2,3-dimethoxy-5-methylbenzoic acid carries a carboxylic acid proton (pKa ~4-5), which can interfere with basic or nucleophilic reaction conditions and limits solubility in non-polar organic solvents. The methyl ester's computed TPSA of 44.8 Ų and zero H-bond donor count indicate superior passive membrane permeability compared to the free acid (TPSA ~70-78 Ų, one H-bond donor), which is relevant for any cellular or in situ biochemical applications [2].

Synthetic intermediate Ester reduction Coenzyme Q0 synthesis Switchable oxidation

5-Methyl Conservation Across Natural Ubiquinones

All naturally occurring ubiquinones (CoQ1 through CoQ10 in various organisms) share a conserved 2,3-dimethoxy-5-methylbenzoquinone nucleus, with structural diversity residing exclusively in the polyprenyl side-chain length at position 6 [1]. The 5-methyl group is universally present in ubiquinones across bacteria, yeast, plants, and mammals. Gloor and Wiss (1959) demonstrated in the foundational biosynthesis study that radiolabeled mevalonic acid is incorporated into the isoprenoid side-chain, but 2,3-dimethoxy-5-methyl-1,4-benzoquinone is the direct aromatic precursor that undergoes polyprenylation [2]. The des-methyl analog methyl 2,3-dimethoxybenzoate (CAS 2150-42-7) lacks this 5-methyl group, meaning any ubiquinone analog synthesized from it would be structurally divergent from the natural coenzyme Q core and therefore unlikely to be recognized by ubiquinone-processing enzymes (Coq polypeptides, Ubi enzymes) [3]. This conservation makes the 5-methyl group a binary differentiator: compounds bearing it are competent ubiquinone precursors; those lacking it are not.

Ubiquinone biosynthesis Coenzyme Q Structure conservation Molecular recognition

Recommended Procurement Scenarios


Coenzyme Q0 and Idebenone Synthesis

This compound is the preferred starting material for synthesizing coenzyme Q0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone, a key intermediate for CoQ10) and idebenone (a synthetic CoQ10 analog used clinically for Friedreich's ataxia and Leber's hereditary optic neuropathy). The methyl ester can be hydrolyzed to the free acid, which is then oxidatively decarboxylated to CoQ0 [1]. Alternatively, CoQ0 can be obtained directly from 1,2,3-trimethoxy-5-methylbenzene in 88% yield via a telescoped H2O2/HNO3 switchable oxidation [1]. For idebenone, radical alkylation of the quinone form (derived from the methyl ester) with bis(11-acetoxyundecanoyl)peroxide at 85-90 °C introduces the 10-hydroxydecyl side-chain [2].

Ubiquinone SAR Studies for Mitochondrial Complexes

Researchers investigating the structural determinants of ubiquinone electron-transfer activity require the exact 2,3-dimethoxy-5-methyl substitution pattern as the reference scaffold. Gu et al. (1990) established that the 3-methoxy group is most critical (replacement with H abolishes activity), the 2-methoxy is secondarily important (replacement reduces activity by ~70%), and the 5-methyl is less critical but conserved [1]. Methyl 2,3-dimethoxy-5-methylbenzoate provides a stable, non-redox-active precursor that can be elaborated into libraries of quinone derivatives with systematic substitutions at positions 2, 3, 5, and 6 for comparative biochemical studies.

Isotopically Labeled Ubiquinones for Metabolic Tracing

The synthesis of [11C]-labeled coenzyme Q-related compounds for positron emission tomography (PET) imaging of mitochondrial function requires a des-methyl precursor that can be methylated with [11C]CH3I in the final step to maximize radiochemical yield and specific activity [1]. Methyl 2,3-dimethoxy-5-methylbenzoate, with its acid-labile methyl ester and aromatic methoxy groups, serves as an intermediate in preparing the appropriately hydroxylated precursor (2,3-dihydroxy-5-methylbenzoic acid) for selective 11C-methylation [1]. This application exploits the compound's ability to undergo selective demethylation at the 2- and 3-positions while retaining the 5-methyl group.

CYP199A4 Biocatalytic Demethylation Selectivity Studies

The ortho/meta arrangement of methoxy groups in methyl 2,3-dimethoxy-5-methylbenzoate makes it a valuable negative-control substrate for studying CYP199A4, which selectively demethylates para-methoxy groups. Coleman et al. (2015) showed that dimethoxybenzoic acids with only ortho and meta methoxy groups are resistant to CYP199A4-mediated oxidative demethylation, whereas 4-methoxybenzoic acid is efficiently demethylated [1]. This compound can be used as a substrate-specificity probe to define the geometric constraints of the CYP199A4 active site and to develop selective biocatalytic demethylation processes for complex methoxyarenes.

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